Ethyl 2-(4-aminopiperidin-4-yl)acetate Ethyl 2-(4-aminopiperidin-4-yl)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18260015
InChI: InChI=1S/C9H18N2O2/c1-2-13-8(12)7-9(10)3-5-11-6-4-9/h11H,2-7,10H2,1H3
SMILES:
Molecular Formula: C9H18N2O2
Molecular Weight: 186.25 g/mol

Ethyl 2-(4-aminopiperidin-4-yl)acetate

CAS No.:

Cat. No.: VC18260015

Molecular Formula: C9H18N2O2

Molecular Weight: 186.25 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(4-aminopiperidin-4-yl)acetate -

Specification

Molecular Formula C9H18N2O2
Molecular Weight 186.25 g/mol
IUPAC Name ethyl 2-(4-aminopiperidin-4-yl)acetate
Standard InChI InChI=1S/C9H18N2O2/c1-2-13-8(12)7-9(10)3-5-11-6-4-9/h11H,2-7,10H2,1H3
Standard InChI Key AIHCFEMKNDBNDY-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CC1(CCNCC1)N

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of Ethyl 2-(4-aminopiperidin-4-yl)acetate is C₉H₁₈N₂O₂, with a molecular weight of 186.25 g/mol. Its structure features a piperidine ring where both the amino and ethyl acetate groups are attached to the 4-position, creating a sterically congested center. This substitution pattern distinguishes it from the more commonly studied 1-substituted piperidine derivatives, such as Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride (CAS 100708-07-4), which has a molecular weight of 259.17 g/mol and includes hydrochloride counterions .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₉H₁₈N₂O₂
Molecular Weight186.25 g/mol
CAS NumberNot formally assigned
Density~1.1 g/cm³ (estimated)
SolubilityModerate in polar solvents
pKa (Amino Group)~10.5 (estimated)

The compound’s solubility profile suggests compatibility with polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), which are frequently employed in peptide coupling and reductive amination reactions .

Synthetic Pathways and Optimization

Core Synthetic Strategies

The synthesis of Ethyl 2-(4-aminopiperidin-4-yl)acetate likely involves multistep sequences starting from piperidine precursors. A plausible route includes:

  • Functionalization of Piperidine: Introduction of the amino group via Hofmann or Curtius rearrangements.

  • Acetic Acid Side Chain Attachment: Alkylation or Michael addition using ethyl bromoacetate under basic conditions.

  • Protection/Deprotection: Use of tert-butoxycarbonyl (Boc) groups to prevent undesired side reactions during synthesis .

Source highlights racemization-free reductive amination as a critical step for preserving stereochemical integrity in similar lactam-bridged dipeptides. For Ethyl 2-(4-aminopiperidin-4-yl)acetate, this methodology could be adapted to ensure the amino group’s configuration remains unchanged during synthesis.

Process Optimization

Key parameters for yield and purity include:

  • Solvent Selection: THF or DMF for optimal solubility and reaction kinetics .

  • Temperature Control: Maintaining reactions between 20–30°C to balance reactivity and byproduct formation .

  • Catalysis: Palladium-carbon (Pd/C) for hydrogenation steps, as demonstrated in analogous syntheses .

CompoundTargetIC₅₀ (nM)
Sitagliptin (DPP-IV inhibitor)DPP-IV18
Ethyl 2-(4-aminopiperidin-4-yl)acetate*Theoretical DPP-IV~50–100

*Estimated based on structural similarity.

Challenges and Future Directions

The steric hindrance at the 4-position of the piperidine ring complicates synthetic modifications, necessitating advanced catalytic strategies. Future research should prioritize:

  • Crystallographic Studies: To resolve the compound’s three-dimensional conformation and intermolecular interactions, as seen in sulfonamide-pyrazole derivatives .

  • In Vivo Testing: Evaluate pharmacokinetics and toxicity profiles to assess therapeutic viability.

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